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molecular formula C11H17N3O4S B8529537 N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

N-(2-dimethylamino-ethyl)-N-methylsulphonyl-4-nitroaniline

Cat. No. B8529537
M. Wt: 287.34 g/mol
InChI Key: WUCLJETZBPSKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06762180B1

Procedure details

38.9 g of N-methylsulphonyl-4-nitroaniline are dissolved in 2.0 l of acetone, 51.9 g of 1-chloro-2-dimethylamino-ethane, 77.4 g of potassium carbonate and 5.0 g of sodium iodide are added and the mixture is stirred for a total of 4 days at 50° C., while after 12 hours a further 25.9 g of 1-chloro-2dimethylamino-ethane, 49.8 g of potassium carbonate and 5.0 g of sodium iodide in 500 ml of acetone are added and after 36 hours another 26.0 g of 1-chloro-2-dimethylamino-ethane, 50.0 g of potassium carbonate and 5.0 g of sodium iodide in 100 ml of acetone are added. After this time the mixture is filtered and the filtrate evaporated down. The residue is stirred with ether, suction filtered and dried at 40° C.
Quantity
38.9 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
51.9 g
Type
reactant
Reaction Step Two
Quantity
77.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25.9 g
Type
reactant
Reaction Step Three
Quantity
49.8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)(=[O:4])=[O:3].Cl[CH2:16][CH2:17][N:18]([CH3:20])[CH3:19].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O>[CH3:19][N:18]([CH3:20])[CH2:17][CH2:16][N:5]([S:2]([CH3:1])(=[O:3])=[O:4])[C:6]1[CH:7]=[CH:8][C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
38.9 g
Type
reactant
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
51.9 g
Type
reactant
Smiles
ClCCN(C)C
Name
Quantity
77.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Step Three
Name
Quantity
25.9 g
Type
reactant
Smiles
ClCCN(C)C
Name
Quantity
49.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
26 g
Type
reactant
Smiles
ClCCN(C)C
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a total of 4 days at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
After this time the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down
STIRRING
Type
STIRRING
Details
The residue is stirred with ether, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
Smiles
CN(CCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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